![molecular formula C10H16Cl2N2O B2864061 [1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1402232-65-8](/img/structure/B2864061.png)
[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the IUPAC name (6-methoxypyridin-2-yl)methanamine dihydrochloride . The compound is stored at a temperature of 4 degrees Celsius .
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. The compound is stored at a temperature of 4 degrees Celsius and is in liquid form .Molecular Structure Analysis
The InChI code for “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” is1S/C7H10N2O.2ClH/c1-10-7-4-2-3-6(5-8)9-7;;/h2-4H,5,8H2,1H3;2*1H . The molecular weight of the related compound, [1- (6-methoxypyridin-2-yl)cyclopropyl]methanamine, is 178.23 . Physical And Chemical Properties Analysis
“[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” has a molecular weight of 178.23 . The compound is stored at a temperature of 4 degrees Celsius . The related compound, cyclopropyl (6-methoxypyridin-2-yl)methanamine, is in liquid form .Wissenschaftliche Forschungsanwendungen
Life Sciences: Drug Discovery and Pharmacological Studies
This compound has potential applications in the field of life sciences, particularly in drug discovery. It can be used as a building block in the synthesis of various pharmacologically active molecules. Its structure could be pivotal in the development of new therapeutic agents, especially due to the presence of the cyclopropyl group, which is known for its ability to improve pharmacokinetic properties .
Material Science: Organic Synthesis of Functional Materials
In material science, this compound can contribute to the synthesis of new organic materials. Its methoxypyridine moiety can interact with various substrates, leading to materials with potential applications in organic electronics or as part of novel catalyst systems .
Chemical Synthesis: Intermediate for Complex Molecules
As an intermediate in chemical synthesis, “[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride” can be utilized to construct complex molecules. Its reactivity can be harnessed to form bonds with other organic fragments, aiding in the creation of diverse chemical entities for further research and development .
Chromatography: Analytical Standard
This compound can serve as an analytical standard in chromatographic methods. Due to its unique structure, it can be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of similar substances .
Analytical Research: Method Development
In analytical research, the compound can be used for method development, particularly in the validation of analytical techniques. Its stability and distinct chemical properties make it suitable for testing the efficacy of various analytical procedures .
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
The compound’s structure suggests it could be valuable in ADME studies to understand its behavior within biological systems. This includes investigating its absorption rate, distribution within the body, metabolic pathways, and excretion processes, which are crucial for drug development .
Safety and Hazards
Eigenschaften
IUPAC Name |
[1-(6-methoxypyridin-2-yl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-9-4-2-3-8(12-9)10(7-11)5-6-10;;/h2-4H,5-7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVXJHQCQYDQRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CC2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


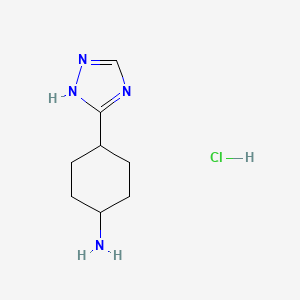
![4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2863981.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863982.png)
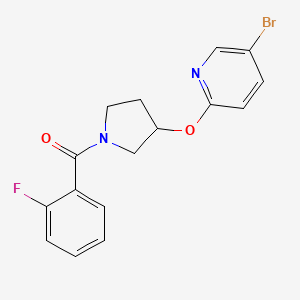
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2863986.png)
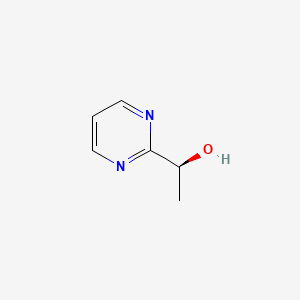
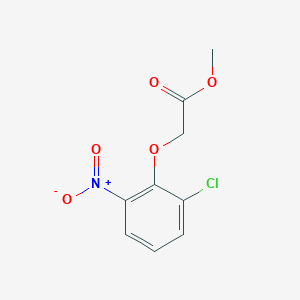
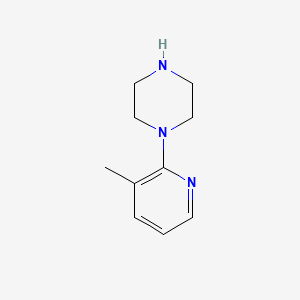
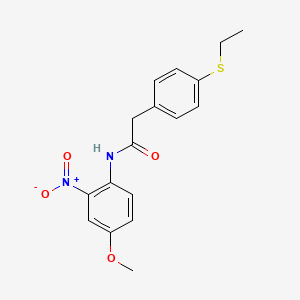

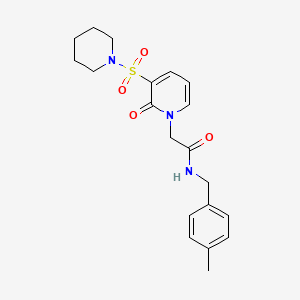
![N-(2-cyano-3-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2863998.png)
![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)